3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate
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Overview
Description
3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate is an ionic liquid with the molecular formula C6H11ClN2O4 and a molecular weight of 210.62 g/mol . This compound is known for its unique properties, such as high thermal stability, non-volatility, and high ionic conductivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate typically involves the reaction of imidazole with ethylamine to form 1-ethyl-3-methylimidazole. This intermediate is then reacted with perchloric acid to yield the final product . The reaction conditions usually require controlled temperatures and careful handling due to the reactive nature of perchloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized imidazolium derivatives, while substitution reactions can produce a wide range of substituted imidazolium compounds .
Scientific Research Applications
3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s high ionic conductivity and thermal stability enable it to facilitate various chemical processes, including catalysis and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-Methylimidazolium Tetrachloroaluminate: Similar in structure but contains a tetrachloroaluminate anion instead of perchlorate.
1-Ethyl-3-Methylimidazolium Chloride: Another similar compound with a chloride anion.
Uniqueness
3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate is unique due to its perchlorate anion, which imparts distinct properties such as higher oxidative stability and specific reactivity patterns compared to its chloride and tetrachloroaluminate counterparts .
Properties
IUPAC Name |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-5H,3,6H2,1-2H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNDBUULDZRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C[NH+](C=C1)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849389 |
Source
|
Record name | 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-04-5 |
Source
|
Record name | 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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